molecular formula C10H13N3O4 B1504958 tert-Butyl (3-nitropyridin-2-yl)carbamate CAS No. 1040363-53-8

tert-Butyl (3-nitropyridin-2-yl)carbamate

Cat. No.: B1504958
CAS No.: 1040363-53-8
M. Wt: 239.23 g/mol
InChI Key: YCPGHKYVWVVVGL-UHFFFAOYSA-N
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Description

tert-Butyl (3-nitropyridin-2-yl)carbamate ( 1040363-53-8) is a high-purity chemical intermediate with the molecular formula C 10 H 13 N 3 O 4 and a molecular weight of 239.23 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. In synthetic chemistry, this aromatic carbamate serves as a versatile building block. Its core applications include its use as a protecting group for amines during complex molecular assembly, such as peptide synthesis, where it prevents unwanted side reactions . The nitro group on the pyridine ring is a key functional handle, as it can be selectively reduced to an amino group, enabling further chemical transformations and the construction of more complex nitrogen-containing heterocycles . Beyond its role in synthetic methodology, this compound is a valuable scaffold in medicinal chemistry and drug discovery research. It is part of a class of aromatic carbamates that are investigated for their neuroprotective properties . Studies on related structural analogues demonstrate that such compounds can protect human neuron-like cells from apoptosis by modulating key cellular pathways, including increasing the Bcl-2/Bax protein ratio and inducing autophagy through beclin 1 . Researchers value this compound for developing potential therapeutics for neurodegenerative diseases. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl N-(3-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-7(13(15)16)5-4-6-11-8/h4-6H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPGHKYVWVVVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679894
Record name tert-Butyl (3-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040363-53-8
Record name tert-Butyl (3-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (3-nitropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N3O4C_{10}H_{14}N_{3}O_{4}, with a molecular weight of approximately 238.24 g/mol. The compound features a tert-butyl group, a nitro-substituted pyridine ring, and a carbamate functional group, which contribute to its biological reactivity and pharmacological properties.

Research indicates that the nitro group present in the pyridine ring enhances the compound's reactivity, potentially facilitating interactions with various biological targets. Specifically, this compound has been identified as a promising inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibition of these kinases can lead to antiproliferative effects on cancer cells, suggesting its potential as an anticancer agent.

Anticancer Activity

The compound has demonstrated significant inhibitory activity against specific CDKs, supporting its candidacy for anticancer drug development. Studies have shown that compounds with similar structures exhibit potent antitumor effects, indicating that modifications in substituents can influence both chemical reactivity and biological activity .

Inhibition Studies

Several studies have focused on the binding affinity and inhibitory effects of this compound on CDKs. These studies utilize various techniques such as molecular docking and kinetic assays to elucidate the interaction mechanisms between the compound and its targets .

Comparative Analysis

A comparative analysis of related compounds highlights how structural variations impact biological activity. For instance, modifications in the pyridine ring or the carbamate moiety can lead to enhanced potency against cancer cell lines or improved selectivity towards specific biological targets.

CompoundCDK Inhibition ActivityAntimicrobial Activity (MIC μM)
This compoundSignificantNot specifically studied
Related Compound AModerate0.39
Related Compound BHigh0.78

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallography : While highlights X-ray crystallography for tert-butyl hydroxylamine derivatives, structural data for the main compound is unavailable, limiting conformational analysis .
  • Purity and Handling : Compounds like tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate () emphasize high purity (>95%) for reproducibility, a standard likely applicable to the main compound .
  • Hazard Data : Nitro-containing compounds may pose explosive risks under specific conditions, though hazards for this compound remain unconfirmed .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate typically involves the conversion of a suitably substituted pyridine carboxylic acid or halide precursor into the carbamate derivative by introducing the tert-butyl carbamate protecting group. Key steps include:

  • Activation of the pyridine ring or carboxylic acid functionality.
  • Introduction of the tert-butyl carbamate moiety via carbamoylation.
  • Nitration or starting from a nitro-substituted pyridine derivative.

Preparation from 2-Bromonicotinic Acid Derivatives

A well-documented approach begins with 2-bromonicotinic acid or its analogs, which are converted into tert-butyl carbamate derivatives through reaction with diphenyl phosphoryl azide (DPPA) in tert-butanol under heating conditions.

Step Reagents & Conditions Yield Notes
1 2-Bromonicotinic acid + diphenyl phosphoryl azide (DPPA) + tert-butanol, heated at 80–95 °C for 2–3 hours 39.8% to 99% (varies by procedure) Reaction often performed under inert atmosphere (N2) to prevent side reactions; triethylamine (TEA) sometimes added to neutralize acid byproducts.
2 Workup involves aqueous washes (H2O, NaHCO3, brine), drying over Na2SO4, and purification by silica gel chromatography Purification critical for removing phosphoryl byproducts; eluent systems typically ethyl acetate/petroleum ether mixtures.

This method yields tert-butyl (2-bromopyridin-3-yl)carbamate, which can be further functionalized to introduce the nitro group at the 3-position or used as a precursor for nucleophilic substitution reactions.

Example Data from Literature:

  • Using 3.0 g (13.0 mmol) of 2-bromonicotinic acid with 3.9 g DPPA in 26 mL tert-butanol at 80 °C for 3 h gave a 99% yield of the carbamate intermediate.
  • Variations with triethylamine and reflux conditions yielded 76% of the product.
  • Lower yields (~39.8%) were reported with scaled-up reactions and different stirring times.

Nucleophilic Substitution and Lithiation Approaches

From the bromopyridinyl carbamate intermediate, lithiation with n-butyllithium (n-BuLi) at low temperatures (-75 to -65 °C) followed by reaction with electrophiles (e.g., aldehydes) can afford functionalized derivatives. This step is important for introducing substituents that may be precursors for nitration or other modifications.

Step Reagents & Conditions Yield Notes
1 tert-Butyl (2-bromopyridin-3-yl)carbamate + n-BuLi (2.4 M) in dry THF at -75 to -65 °C under N2 64.9% Temperature control critical to avoid side reactions
2 Addition of electrophile (e.g., 4-piperidinaldehyde), stirring at 0 °C for 1 h Followed by quenching with saturated NH4Cl and extraction

This approach allows for selective functionalization at the 3-position, which can be further converted to nitro derivatives if needed.

Direct Synthesis of Nitro-Substituted Carbamates

While direct nitration of tert-butyl pyridinyl carbamates is less commonly reported due to potential side reactions, some syntheses start from nitro-substituted pyridine derivatives.

Example:

  • Synthesis of tert-butyl methyl(5-nitropyridin-2-yl)carbamate was achieved by alkylation of carbamic acid esters with methyl iodide in the presence of sodium hydride in DMF at 0 °C for 2 hours, yielding 99% product.

Though this example is for the 5-nitro isomer, it illustrates that nitro-substituted pyridine carbamates can be prepared via carbamate formation followed by alkylation or other modifications.

Base-Mediated Intramolecular Decarboxylative Synthesis (Related Methodologies)

Recent advances in carbamate synthesis involve base-mediated intramolecular decarboxylation of alkanoyloxycarbamates to form alkylamines, which can be adapted for carbamate synthesis on pyridine rings.

  • Cesium carbonate (Cs2CO3) in acetonitrile at 100 °C was found optimal for decarboxylative amination reactions, yielding up to 85% product.
  • Protection and deprotection strategies using tert-butyldimethylsilyl groups and benzoyl chlorides have been reported to prepare carbamate intermediates with high yields (~90%).

While these methods are more general, they provide insights into advanced strategies that could be adapted for this compound synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Comments
DPPA-mediated carbamate formation 2-Bromonicotinic acid Diphenyl phosphoryl azide, tert-butanol, TEA 80–95 °C, 2–3 h, inert atmosphere 39.8–99% Widely used; requires careful purification
Lithiation and electrophilic substitution tert-Butyl (2-bromopyridin-3-yl)carbamate n-BuLi, dry THF, electrophiles -75 to 0 °C, N2 atmosphere ~65% Enables further functionalization
Alkylation of nitro-carbamates Carbamic acid esters (nitro-substituted) Sodium hydride, methyl iodide, DMF 0 °C, 2 h 99% High yield; example for 5-nitro isomer
Base-mediated decarboxylative amination Alkanoyloxycarbamates Cs2CO3, CH3CN 100 °C, 1 h 57–85% Advanced method; adaptable

Research Findings and Considerations

  • The DPPA method is the most established for preparing tert-butyl carbamates from pyridine carboxylic acids, with yields highly dependent on reaction scale, temperature control, and purification techniques.
  • Lithiation approaches enable selective functionalization but require stringent low-temperature conditions and inert atmosphere to avoid side reactions.
  • Direct nitration after carbamate formation is challenging; hence, starting from nitro-substituted pyridine derivatives or performing nitration prior to carbamate formation is preferred.
  • Base-mediated decarboxylative methods represent a promising route for carbamate synthesis, offering mild conditions and good yields, though their direct application to nitropyridinyl carbamates needs further exploration.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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